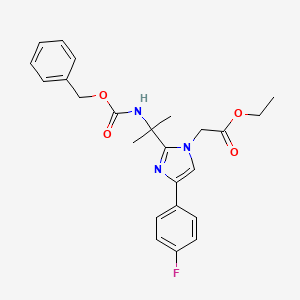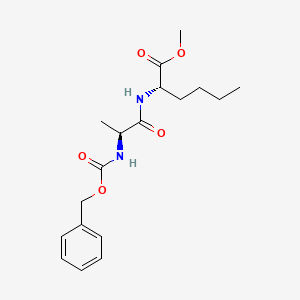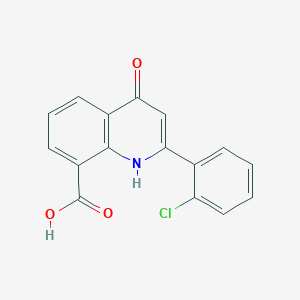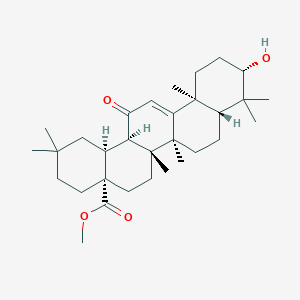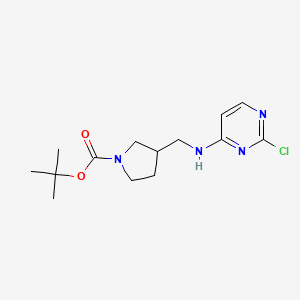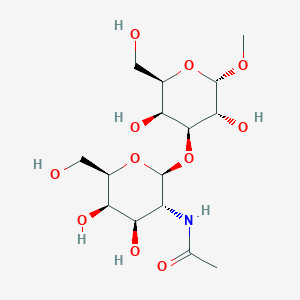
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside: is a complex carbohydrate derivative. It is a methyl glycoside that contains both galactose and N-acetylgalactosamine units. This compound is often used in biochemical research due to its unique structural properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside typically involves the glycosylation of methyl galactopyranoside with a suitably protected N-acetylgalactosamine donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes can transfer the N-acetylgalactosamine moiety to the methyl galactopyranoside acceptor in a highly specific manner, reducing the need for extensive purification steps.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the N-acetylgalactosamine unit can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with various functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Formation of galacturonic acid derivatives.
Reduction: Formation of galactitol derivatives.
Substitution: Formation of various alkyl or halogenated derivatives.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of glycosylation reactions and mechanisms.
Biology: In biological research, it is used to study cell surface interactions and carbohydrate-protein interactions. It serves as a model compound for understanding the role of glycosylation in cellular processes.
Medicine: Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside is investigated for its potential in drug delivery systems and as a therapeutic agent in the treatment of diseases related to glycosylation disorders.
Industry: In the industrial sector, this compound is used in the production of bioactive materials and as an additive in various biochemical assays.
作用机制
The compound exerts its effects primarily through its interactions with specific carbohydrate-binding proteins, known as lectins. These interactions can modulate various cellular processes, including cell signaling, adhesion, and immune responses. The molecular targets include cell surface receptors and enzymes involved in glycosylation pathways.
相似化合物的比较
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-a-D-galactopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-mannopyranosyl)-a-D-galactopyranoside
Comparison:
- Structural Differences: The primary difference lies in the type of sugar unit attached to the galactopyranoside. While the target compound contains N-acetylgalactosamine, the similar compounds contain N-acetylglucosamine or N-acetylmannosamine.
- Biological Activity: These structural differences can lead to variations in biological activity and specificity towards different lectins and enzymes.
- Applications: While all these compounds are used in glycosylation studies, their specific applications may vary based on their unique interactions with biological molecules.
属性
分子式 |
C15H27NO11 |
|---|---|
分子量 |
397.37 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1 |
InChI 键 |
USJPBCYUZSGJII-AJCPYZHHSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)


![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
